molecular formula C17H11Br2NO4 B307634 2-(4-BROMO-2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}PHENOXY)ACETIC ACID

2-(4-BROMO-2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}PHENOXY)ACETIC ACID

Cat. No.: B307634
M. Wt: 453.1 g/mol
InChI Key: MNFFIIITZCYDIF-MLPAPPSSSA-N
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Description

2-(4-BROMO-2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound that features a brominated indole moiety linked to a phenoxyacetic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}PHENOXY)ACETIC ACID typically involves multiple steps:

    Bromination of Indole: The starting material, indole, is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-2-oxo-1,2-dihydro-3H-indole.

    Formation of Indole Derivative: The brominated indole is then reacted with formaldehyde and a base to form the indole-3-ylidene intermediate.

    Coupling with Phenoxyacetic Acid: The indole-3-ylidene intermediate is coupled with 4-bromo-2-hydroxybenzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the indole structure, potentially yielding alcohol derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives of the indole moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-BROMO-2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}PHENOXY)ACETIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of brominated indole derivatives on biological systems. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.

Medicine

In medicinal chemistry, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}PHENOXY)ACETIC ACID likely involves interactions with specific molecular targets, such as enzymes or receptors. The brominated indole moiety may play a key role in binding to these targets, while the phenoxyacetic acid structure could influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-bromophenylacetic acid: A simpler compound with a similar phenoxyacetic acid structure but lacking the indole moiety.

    2-bromo-3-indoleacetic acid: Another brominated indole derivative with different substitution patterns.

    5-bromo-2-oxo-1,2-dihydro-3H-indole-3-acetic acid: A compound with a similar indole structure but different functional groups.

Uniqueness

The uniqueness of 2-(4-BROMO-2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}PHENOXY)ACETIC ACID lies in its combination of a brominated indole moiety with a phenoxyacetic acid structure

Properties

Molecular Formula

C17H11Br2NO4

Molecular Weight

453.1 g/mol

IUPAC Name

2-[4-bromo-2-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C17H11Br2NO4/c18-10-2-4-15(24-8-16(21)22)9(5-10)6-13-12-7-11(19)1-3-14(12)20-17(13)23/h1-7H,8H2,(H,20,23)(H,21,22)/b13-6-

InChI Key

MNFFIIITZCYDIF-MLPAPPSSSA-N

SMILES

C1=CC2=C(C=C1Br)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)C(=O)N2

Isomeric SMILES

C1=CC2=C(C=C1Br)/C(=C/C3=C(C=CC(=C3)Br)OCC(=O)O)/C(=O)N2

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)C(=O)N2

Origin of Product

United States

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